REACTION_CXSMILES
|
[ClH:1].CN1CCCC(C(O)=O)C1.Cl.[CH3:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH:16]([CH3:20])[N:15]1[CH2:21][CH2:22][C:23]([O:25]CC)=[O:24].Cl>>[ClH:1].[CH3:20][CH:16]1[CH2:17][CH2:18][CH2:19][CH:14]([CH3:13])[N:15]1[CH2:21][CH2:22][C:23]([OH:25])=[O:24] |f:0.1,2.3,5.6|
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Name
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|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl.CN1CC(CCC1)C(=O)O
|
Name
|
ethyl 3-(2,6-dimethylpiperidino)propionate hydrochloride
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1N(C(CCC1)C)CCC(=O)OCC
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1N(C(CCC1)C)CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |